![molecular formula C26H24N4 B255038 4-(9H-fluoren-9-yl)-N-[(Z)-indol-3-ylidenemethyl]piperazin-1-amine](/img/structure/B255038.png)
4-(9H-fluoren-9-yl)-N-[(Z)-indol-3-ylidenemethyl]piperazin-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(9H-fluoren-9-yl)-N-[(Z)-indol-3-ylidenemethyl]piperazin-1-amine, also known as FIPA, is a small molecule compound with potential applications in scientific research.
Mécanisme D'action
4-(9H-fluoren-9-yl)-N-[(Z)-indol-3-ylidenemethyl]piperazin-1-amine acts as a partial agonist at serotonin and dopamine receptors, meaning it can activate these receptors to a certain extent but not fully. It has been shown to increase the release of serotonin and dopamine in certain brain regions, leading to an overall increase in neurotransmitter activity. 4-(9H-fluoren-9-yl)-N-[(Z)-indol-3-ylidenemethyl]piperazin-1-amine also acts as an antagonist at certain other receptors, including the histamine H1 receptor.
Biochemical and Physiological Effects
4-(9H-fluoren-9-yl)-N-[(Z)-indol-3-ylidenemethyl]piperazin-1-amine has been shown to have a range of biochemical and physiological effects. It has been shown to increase the release of serotonin and dopamine in certain brain regions, leading to an overall increase in neurotransmitter activity. 4-(9H-fluoren-9-yl)-N-[(Z)-indol-3-ylidenemethyl]piperazin-1-amine has also been shown to have anxiolytic and antidepressant effects in animal models. Additionally, 4-(9H-fluoren-9-yl)-N-[(Z)-indol-3-ylidenemethyl]piperazin-1-amine has been shown to have anti-inflammatory effects in certain cell types.
Avantages Et Limitations Des Expériences En Laboratoire
4-(9H-fluoren-9-yl)-N-[(Z)-indol-3-ylidenemethyl]piperazin-1-amine has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in high purity. 4-(9H-fluoren-9-yl)-N-[(Z)-indol-3-ylidenemethyl]piperazin-1-amine also has a well-defined mechanism of action and has been extensively studied in animal models. However, 4-(9H-fluoren-9-yl)-N-[(Z)-indol-3-ylidenemethyl]piperazin-1-amine has some limitations, including its limited selectivity for certain receptors and its potential for off-target effects.
Orientations Futures
There are several potential future directions for research on 4-(9H-fluoren-9-yl)-N-[(Z)-indol-3-ylidenemethyl]piperazin-1-amine. One area of interest is the development of more selective 4-(9H-fluoren-9-yl)-N-[(Z)-indol-3-ylidenemethyl]piperazin-1-amine analogs with improved pharmacological properties. Another area of interest is the investigation of 4-(9H-fluoren-9-yl)-N-[(Z)-indol-3-ylidenemethyl]piperazin-1-amine's potential therapeutic applications in humans, particularly in the treatment of depression and anxiety disorders. Finally, further research is needed to fully understand the mechanisms underlying 4-(9H-fluoren-9-yl)-N-[(Z)-indol-3-ylidenemethyl]piperazin-1-amine's effects on neurotransmitter systems and to identify potential off-target effects.
Méthodes De Synthèse
4-(9H-fluoren-9-yl)-N-[(Z)-indol-3-ylidenemethyl]piperazin-1-amine can be synthesized using a variety of methods, including the reaction of 9H-fluorene-9-carbaldehyde with indole-3-carboxaldehyde in the presence of piperazine and a base catalyst. Other methods involve the use of different aldehydes and amines as starting materials. The synthesis of 4-(9H-fluoren-9-yl)-N-[(Z)-indol-3-ylidenemethyl]piperazin-1-amine is relatively straightforward and can be carried out using standard laboratory equipment.
Applications De Recherche Scientifique
4-(9H-fluoren-9-yl)-N-[(Z)-indol-3-ylidenemethyl]piperazin-1-amine has potential applications in scientific research, particularly in the field of neuroscience. It has been shown to modulate the activity of certain neurotransmitter receptors, including serotonin and dopamine receptors. 4-(9H-fluoren-9-yl)-N-[(Z)-indol-3-ylidenemethyl]piperazin-1-amine has also been investigated for its potential use in treating depression and anxiety disorders.
Propriétés
Nom du produit |
4-(9H-fluoren-9-yl)-N-[(Z)-indol-3-ylidenemethyl]piperazin-1-amine |
|---|---|
Formule moléculaire |
C26H24N4 |
Poids moléculaire |
392.5 g/mol |
Nom IUPAC |
4-(9H-fluoren-9-yl)-N-[(Z)-indol-3-ylidenemethyl]piperazin-1-amine |
InChI |
InChI=1S/C26H24N4/c1-3-10-23-21(8-1)22-9-2-4-11-24(22)26(23)29-13-15-30(16-14-29)28-18-19-17-27-25-12-6-5-7-20(19)25/h1-12,17-18,26,28H,13-16H2/b19-18+ |
Clé InChI |
WBAGIDWSVVKJMY-VHEBQXMUSA-N |
SMILES isomérique |
C1CN(CCN1C2C3=CC=CC=C3C4=CC=CC=C24)N/C=C/5\C=NC6=CC=CC=C65 |
SMILES |
C1CN(CCN1C2C3=CC=CC=C3C4=CC=CC=C24)NC=C5C=NC6=CC=CC=C65 |
SMILES canonique |
C1CN(CCN1C2C3=CC=CC=C3C4=CC=CC=C24)NC=C5C=NC6=CC=CC=C65 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[[(Z)-(3-methoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-prop-2-enylthiourea](/img/structure/B254955.png)
![4-[(Z)-(prop-2-enylcarbamothioylhydrazinylidene)methyl]benzoic acid](/img/structure/B254957.png)
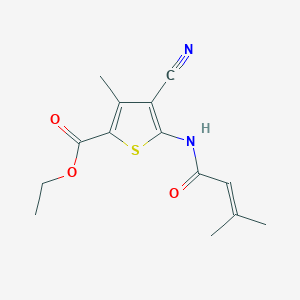
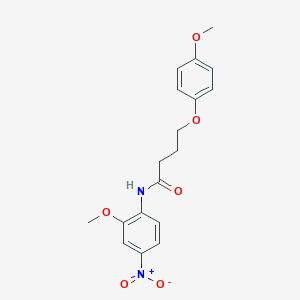
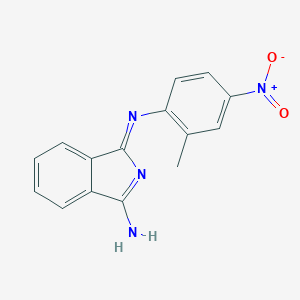
![5-[cyano(1-ethyl-1,3-dihydro-2H-benzimidazol-2-ylidene)methyl]-6-(4-morpholinyl)-2,3-pyrazinedicarbonitrile](/img/structure/B254964.png)
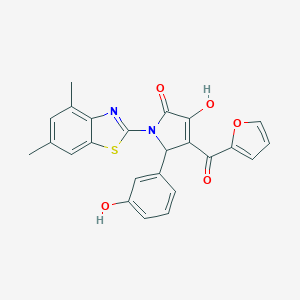
![1-[5-(4-Isopropylbenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B254967.png)
![2-[2-[2-[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-2-oxoethyl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B254968.png)
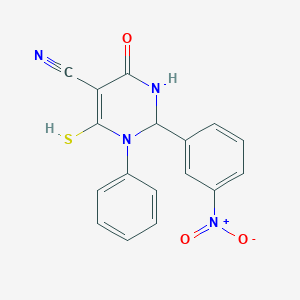
![1-benzyl-5-(3,4-dimethoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B254974.png)
![tetrazolo[1,5-a]quinoxalin-4(5H)-one](/img/structure/B254976.png)
![3-isopropyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B254978.png)
![[2,6-dimethyl-1-(pyridin-2-ylmethyl)pyridin-4(1H)-ylidene]propanedinitrile](/img/structure/B254979.png)